N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide
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Overview
Description
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide is a complex organic compound with a molecular formula of C25H26FN3O4S . This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a benzenesulfonamide moiety, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(2-chlorophenyl)-1-piperazinyl]carbonyl}benzyl)-3-methoxybenzenesulfonamide
- N-(4-{[4-(2-bromophenyl)-1-piperazinyl]carbonyl}benzyl)-3-methoxybenzenesulfonamide
- N-(4-{[4-(2-iodophenyl)-1-piperazinyl]carbonyl}benzyl)-3-methoxybenzenesulfonamide
Uniqueness
The presence of the fluorophenyl group in N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-33-21-5-4-6-22(17-21)34(31,32)27-18-19-9-11-20(12-10-19)25(30)29-15-13-28(14-16-29)24-8-3-2-7-23(24)26/h2-12,17,27H,13-16,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDRZUQJHGESK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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